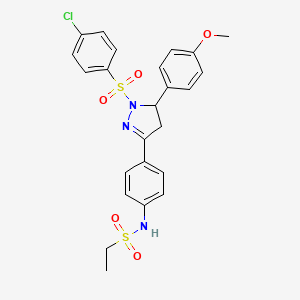

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound features a pyrazoline core substituted at position 1 with a 4-chlorophenylsulfonyl group and at position 5 with a 4-methoxyphenyl group. The adjacent phenyl ring is modified with an ethanesulfonamide moiety. Such sulfonamide-pyrazoline hybrids are frequently explored for their biological activities, including carbonic anhydrase inhibition and cytotoxicity . The 4-methoxy group enhances solubility, while the 4-chlorophenylsulfonyl group may improve target binding via hydrophobic or halogen-bonding interactions.

Properties

IUPAC Name |

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O5S2/c1-3-34(29,30)27-20-10-4-17(5-11-20)23-16-24(18-6-12-21(33-2)13-7-18)28(26-23)35(31,32)22-14-8-19(25)9-15-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZOWIKQNDLMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the sulfonylation reaction to attach the ethanesulfonamide group. Common reagents used in these reactions include chlorosulfonic acid, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and chromatography .

Scientific Research Applications

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Key Positions

The table below highlights structural differences between the target compound and related derivatives:

Impact of Substituents on Properties and Activity

- Benzenesulfonamide derivatives (e.g., ) lack chlorine, which could reduce steric hindrance but also diminish halogen-bonding interactions.

- Hydroxyphenyl substituents in introduce hydrogen-bonding capability, which may enhance carbonic anhydrase inhibition but reduce metabolic stability.

Sulfonamide Group (R3):

Computational and Experimental Insights

Biological Activity

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a compound derived from the pyrazole scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrazole ring : A five-membered ring that contributes to its biological activity.

- Chlorophenyl and methoxyphenyl substituents : These groups enhance its interaction with biological targets.

- Sulfonamide moiety : Known for its role in various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazoles are known to exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 3.79 | Inhibition of cell proliferation |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | 4.2 | CDK2 inhibition |

| Various Pyrazole Derivatives | HepG2, HCT116 | 1.1 - 3.3 | DNA binding and kinase inhibition |

These findings suggest that the compound may inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's sulfonamide group is associated with anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in inflammation:

- Mechanism : Inhibition of COX enzymes reduces the synthesis of prostaglandins, leading to decreased inflammation.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens:

| Study Reference | Microorganism | Activity |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate activity |

The compound's structure allows it to interact with microbial targets, potentially disrupting their cellular processes.

Case Studies and Research Findings

- Anticancer Efficacy : A study explored the cytotoxic effects of various pyrazole derivatives on MCF7 and HepG2 cell lines. The results indicated that modifications in the pyrazole structure significantly impacted their potency, with IC50 values ranging from 1.1 µM to 3.79 µM across different derivatives .

- Mechanistic Insights : Research into the mechanism of action revealed that certain pyrazole compounds induce apoptosis in cancer cells via activation of caspases and modulation of Bcl-2 family proteins .

- Inflammation Studies : In vitro studies demonstrated that pyrazole derivatives could effectively reduce the production of inflammatory mediators in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What statistical approaches are optimal for analyzing dose-dependent biological responses?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test) to identify significant differences .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.